A Technical Guide to 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: Synthesis, Characterization, and Application Framework
A Technical Guide to 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine: Synthesis, Characterization, and Application Framework
This document provides an in-depth technical overview of the N-heterocyclic compound 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS Number: 1007540-98-8). Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts to explain the causality behind the synthetic strategy, analytical validation, and potential applications of this valuable research chemical. The pyrazole core is a privileged scaffold in modern pharmacology, and understanding the nuances of its substituted derivatives is critical for innovation.[1][2][3]
Core Compound Analysis and Strategic Importance
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a substituted aminomethyl pyrazole. Its structure is notable for several key features that dictate its chemical behavior and potential utility:
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The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is metabolically stable and serves as a versatile scaffold for building complex molecules.[4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a frequent component of pharmacologically active agents.[5]
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Substitution Pattern: The 1-isopropyl and 3,5-dimethyl groups provide steric bulk and lipophilicity, which can significantly influence binding affinity, selectivity, and pharmacokinetic properties of derivative compounds.
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The 4-Aminomethyl Group: This primary amine is the principal reactive handle for synthetic diversification. It serves as a key nucleophile, allowing for the introduction of a wide array of functional groups and the construction of larger, more complex molecules through techniques like amide coupling, reductive amination, and urea formation.
This specific combination of features makes the compound a valuable building block, particularly as an intermediate in the synthesis of kinase inhibitors and other targeted therapeutics.[4]
Physicochemical and Structural Data Summary
| Property | Value | Source |
| CAS Number | 1007540-98-8 | [6][7] |
| Molecular Formula | C₉H₁₇N₃ | |
| Molecular Weight | 167.26 g/mol | [8] |
| IUPAC Name | (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | [8] |
| SMILES | CC1=C(C(=NN1C(C)C)C)CN | [8] |
| Monoisotopic Mass | 167.14224 Da | [8] |
| Predicted XlogP | 0.6 | [8] |
| Appearance | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Proposed Synthetic Pathway and Experimental Protocols
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical two-step synthetic pathway can be proposed based on well-established transformations of the pyrazole core. The strategy involves the formylation of a pyrazole precursor followed by reductive amination. This approach offers high yields and a straightforward purification process.
Caption: Proposed two-step synthesis of the target compound.
Protocol 2.1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This protocol utilizes the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic rings.[9][10][11][12] The reaction proceeds by generating a Vilsmeier reagent in situ, which then acts as the electrophile.
Materials:
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1-Isopropyl-3,5-dimethyl-1H-pyrazole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc) and Hexanes for chromatography
Step-by-Step Methodology:
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Vilsmeier Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Allow the resulting viscous mixture to stir at 0 °C for an additional 30 minutes.
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Formylation: Dissolve 1-Isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 2-4 hours. The causality here is that thermal energy is required to overcome the activation barrier for the electrophilic aromatic substitution on the pyrazole ring.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an EtOAc/Hexane mobile phase until the starting pyrazole spot is consumed.
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Work-up and Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This hydrolyzes the intermediate iminium salt and quenches excess reagent.
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Neutralization: Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~8. This neutralizes the acidic mixture.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel using a gradient of EtOAc in hexanes.
Protocol 2.2: Synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (Target Compound)
This protocol employs direct reductive amination, which efficiently converts the intermediate aldehyde to the target primary amine in a single pot.[1][2] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride are effective reducing agents for the intermediate imine formed in situ.
Materials:
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1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH)
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Deionized water
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask. Add ammonium acetate (10 eq). The large excess of ammonium acetate serves as the ammonia source and buffer, driving the equilibrium towards the formation of the intermediate imine.
-
Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise. The choice of NaBH₃CN is critical as it is mild enough to selectively reduce the iminium ion in the presence of the aldehyde.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting aldehyde.
-
Work-up and Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add deionized water to the residue.
-
Basification and Extraction: Basify the aqueous solution to pH >10 with 1 M NaOH to ensure the product is in its free-base form. Extract the aqueous layer with DCM or EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography if necessary, often using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent streaking on the column.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity. The following methods are standard for characterizing the target compound.
Caption: Workflow for purification and analytical quality control.
Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts provide a fingerprint for the molecule.
| Expected ¹H NMR Shifts (Predicted) | Expected ¹³C NMR Shifts (Predicted) |
| Proton Assignment | δ (ppm) |
| -CH(CH₃)₂ (methine) | 4.4 - 4.6 (septet) |
| -CH₂NH₂ (methylene) | 3.6 - 3.8 (s) |
| Pyrazole-CH ₃ (x2) | 2.2 - 2.4 (s) |
| -CH(CH ₃)₂ (methyls) | 1.4 - 1.5 (d) |
| -NH₂ (amine) | 1.5 - 2.5 (br s) |
Note: Predicted shifts are based on analogous structures and standard chemical shift tables. Actual values may vary based on solvent and concentration.
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight and assess purity.
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Expected Ion: For Electrospray Ionization (ESI) in positive mode, the expected molecular ion would be [M+H]⁺.
-
Calculated m/z: 168.1495 (for C₉H₁₈N₃⁺)
Applications in Research and Drug Discovery
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is not an end-product therapeutic but rather a strategic starting material. Its primary value lies in its role as a scaffold for library synthesis in early-stage drug discovery.
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Kinase Inhibitor Synthesis: The aminomethyl pyrazole moiety is a common feature in ATP-competitive kinase inhibitors. The primary amine can be elaborated to form complex side chains that interact with specific residues in the kinase hinge region or solvent-exposed surfaces, thereby conferring potency and selectivity.
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Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment for screening against biological targets. Hits can then be grown or linked to build more potent leads.
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Combinatorial Chemistry: The reactive amine handle is ideal for parallel synthesis, allowing for the rapid generation of a large library of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
As a research chemical, 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
A specific Safety Data Sheet (SDS) should be consulted from the supplier before use.
References
-
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4. [Link]
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Abdel-Wahab, B. F., et al. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
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Pharmaffiliates. [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine. [Link]
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El-ziaty, A. K., et al. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
PubChemLite. [(1-isopropyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl]amine. [Link]
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